molecular formula C16H23NO4 B7893375 Boc-3,5-Dimethy-L-Phenylalanine

Boc-3,5-Dimethy-L-Phenylalanine

Cat. No.: B7893375
M. Wt: 293.36 g/mol
InChI Key: YTXNDRYCIWRWPG-UHFFFAOYSA-N
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Description

Boc-3,5-Dimethy-L-Phenylalanine is an organic compound with the molecular formula C16H23NO4. It is a derivative of phenylalanine, an amino acid, and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-Dimethy-L-Phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dimethylphenyl Group: The protected amino acid is then subjected to a Friedel-Crafts acylation reaction with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-Dimethy-L-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces the free amine.

Scientific Research Applications

Boc-3,5-Dimethy-L-Phenylalanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-3,5-Dimethy-L-Phenylalanine involves its interaction with specific molecular targets, such as enzymes. The Boc protecting group helps in stabilizing the compound during reactions, allowing it to interact with active sites of enzymes or other proteins. The pathways involved often include the formation of enzyme-substrate complexes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-4,6-dimethylphenyl)propanoic acid
  • (S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid
  • (S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-formamido-2,6-dimethylphenyl)propanoic acid

Uniqueness

Boc-3,5-Dimethy-L-Phenylalanine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the Boc protecting group also adds to its versatility in synthetic applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-11(2)8-12(7-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXNDRYCIWRWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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